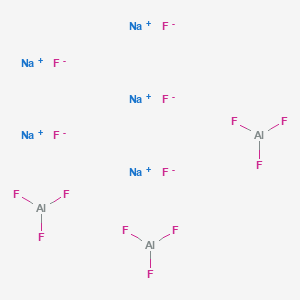

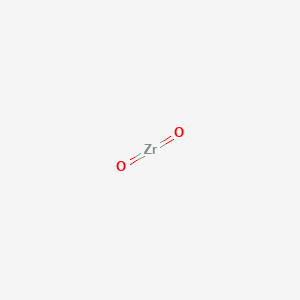

Pentasodium;trifluoroalumane;pentafluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pentafluorides are a type of compound where a central atom is bonded to five fluorine atoms . They can be formed with various central atoms, such as antimony (SbF5) , and are known for their reactivity . Trifluoromethyl sulfur pentafluoride (CF3SF5) is a byproduct of the electronics industry and has been named a ‘super’ greenhouse gas .

Synthesis Analysis

The synthesis of pentafluorides can vary depending on the central atom. For example, Bromine Pentafluoride (BrF5) can be prepared by treating BrF3 with fluorine under UV light . Another example is the synthesis of arylsulfur pentafluorides, which can be achieved through various methods, but many suffer from drawbacks such as low yields and the necessity of costly and dangerous fluoro-reagents .

Molecular Structure Analysis

The molecular structure of pentafluorides can also vary. For example, the structures of molecular complexes of antimony pentafluoride with pyridine (Py) and acetonitrile (AN), SbF5·Py and Sb2F10·AN, have been determined by single crystal X-ray structural analysis .

Chemical Reactions Analysis

The chemical reactions involving pentafluorides can be complex. For instance, the bimolecular reactions of several positive ions of atmospheric interest with the greenhouse gas SF5CF3 have been studied .

Physical And Chemical Properties Analysis

The physical and chemical properties of pentafluorides depend on the specific compound. For example, CF3SF5 is a gas at room temperature with a boiling point of 253 K and an enthalpy of vaporisation of 20 kJ mol-1 .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

pentasodium;trifluoroalumane;pentafluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Al.14FH.5Na/h;;;14*1H;;;;;/q3*+3;;;;;;;;;;;;;;;5*+1/p-14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPPLOTGLKDTASM-UHFFFAOYSA-A |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[F-].[F-].[F-].[F-].[F-].F[Al](F)F.F[Al](F)F.F[Al](F)F.[Na+].[Na+].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al3F14Na5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.871106 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentasodium;trifluoroalumane;pentafluoride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole](/img/structure/B74030.png)